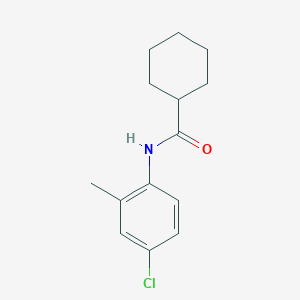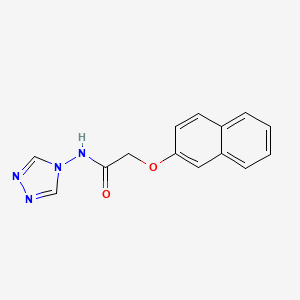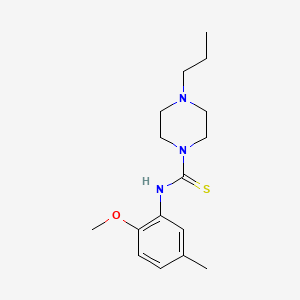![molecular formula C16H13FN2O2S B5718701 3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPHNCA and is a member of the acrylamide family. FPHNCA is a yellow powder that is soluble in organic solvents and has a molecular weight of 362.4 g/mol.
Mecanismo De Acción
The mechanism of action of FPHNCA in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. FPHNCA has also been found to inhibit the activity of the proteasome, which is a key enzyme involved in the degradation of proteins in cells.
Biochemical and Physiological Effects:
FPHNCA has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, FPHNCA has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. FPHNCA has also been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPHNCA in lab experiments include its potent anticancer activity, its ability to inhibit the activity of the proteasome, and its fluorescent properties, which make it a useful tool for the detection of heavy metal ions in water. The limitations of using FPHNCA in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of FPHNCA. One potential direction is the development of new FPHNCA-based materials with improved optical and electronic properties for use in optoelectronics and photonics. Another potential direction is the investigation of the potential use of FPHNCA as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the development of new synthetic methods for the preparation of FPHNCA and its derivatives could lead to the discovery of new compounds with improved properties and potential applications.
Métodos De Síntesis
The synthesis of FPHNCA involves the reaction between 3-hydroxybenzenethiol and 4-fluoroaniline with acryloyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
FPHNCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, FPHNCA has been found to exhibit potent anticancer activity against various cancer cell lines. In materials science, FPHNCA has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics. In environmental science, FPHNCA has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(3-hydroxyphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-7-4-11(5-8-12)6-9-15(21)19-16(22)18-13-2-1-3-14(20)10-13/h1-10,20H,(H2,18,19,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUYDGLVWZXTE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Fluorophenyl)acryloyl]-N'-(3-hydroxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)






![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)



![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)

